[3-(2-chlorophenyl)-5-isoxazolyl]methanol
CAS No.: 438565-33-4
Cat. No.: VC21302101
Molecular Formula: C10H8ClNO2
Molecular Weight: 209.63 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 438565-33-4 | 
|---|---|
| Molecular Formula | C10H8ClNO2 | 
| Molecular Weight | 209.63 g/mol | 
| IUPAC Name | [3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol | 
| Standard InChI | InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | 
| Standard InChI Key | SSRHWYXRRHPGRM-UHFFFAOYSA-N | 
| SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl | 
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl | 
Introduction
Chemical Identity and Structure
[3-(2-Chlorophenyl)-5-isoxazolyl]methanol is an isoxazole-based compound characterized by a 5-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms. Its structure features a 2-chlorophenyl substituent at the 3-position of the isoxazole ring and a hydroxymethyl (CH₂OH) group at the 5-position . This compound is also known as 5-Isoxazolemethanol,3-(2-chlorophenyl)- in chemical nomenclature systems .
The compound is identified by its unique Chemical Abstracts Service (CAS) registry number 438565-33-4, which serves as its primary identifier in chemical databases and scientific literature . Its molecular formula is C₁₀H₈ClNO₂, corresponding to a molecular weight of 209.629 g/mol .
Physicochemical Properties
The fundamental physicochemical properties of [3-(2-Chlorophenyl)-5-isoxazolyl]methanol are summarized in the following table:
| Property | Value | Source | 
|---|---|---|
| CAS Number | 438565-33-4 | |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.629-209.63 g/mol | |
| Density | 1.339 g/cm³ | |
| Appearance | Not available in literature | - | 
| Purity (Commercial) | 95.0% (typical) | 
The compound's relatively moderate molecular weight and the presence of both hydrophilic (hydroxymethyl) and hydrophobic (2-chlorophenyl) groups suggest balanced physicochemical properties that may contribute to its potential utility in various chemical and biological applications.
Structural Features and Chemical Reactivity
The structural architecture of [3-(2-Chlorophenyl)-5-isoxazolyl]methanol confers specific chemical properties that influence its reactivity patterns and potential applications.
Key Structural Elements
The molecule contains several important structural features:
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A 5-membered isoxazole heterocyclic core with adjacent oxygen and nitrogen atoms, contributing to its aromatic character and electronic distribution
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A 2-chlorophenyl substituent at position 3, introducing steric bulk and potential for halogen bonding interactions
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A hydroxymethyl group at position 5, providing a reactive functional handle for further derivatization
 
Functional Group Reactivity
The hydroxymethyl group represents the primary reactive site in the molecule, potentially undergoing various transformations typical of primary alcohols:
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Oxidation to corresponding aldehydes or carboxylic acids
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Esterification with carboxylic acids
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Conversion to leaving groups (e.g., mesylates, tosylates) for nucleophilic substitution
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Protection/deprotection chemistry for synthetic applications
 
Relationship to Other Isoxazole Derivatives
[3-(2-Chlorophenyl)-5-isoxazolyl]methanol shares structural similarities with other bioactive isoxazole compounds, particularly those featuring 2-chlorophenyl substituents at the 3-position of the isoxazole ring.
Comparison with Related Compounds
A series of related compounds, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives, have been synthesized and evaluated for biological activities . These compounds differ from [3-(2-Chlorophenyl)-5-isoxazolyl]methanol in several aspects:
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They contain a methyl group at position 5 rather than a hydroxymethyl group
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They possess a carboxamide functionality at position 4
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The amide moiety is further functionalized with various aromatic substituents
 
The structural differences would be expected to confer distinct physicochemical properties and biological activities compared to [3-(2-Chlorophenyl)-5-isoxazolyl]methanol.
Structural-Activity Insights
Research on related isoxazole derivatives suggests that the 3-(2-chlorophenyl) moiety plays a significant role in determining biological activity. For instance, compounds 2d and 2e in the isoxazole-carboxamide series demonstrated notable cytotoxic activity against Hep3B liver cancer cells (IC₅₀ ≈ 23 μg/ml) and HeLa cervical cancer cells (IC₅₀ = 15.48 μg/ml) .
While these findings cannot be directly extrapolated to [3-(2-Chlorophenyl)-5-isoxazolyl]methanol due to structural differences, they suggest potential directions for investigating its biological properties.
Current Research Status and Limitations
The available scientific literature on [3-(2-Chlorophenyl)-5-isoxazolyl]methanol appears limited, with most information focusing on basic chemical identity rather than detailed research findings. This represents a significant gap in knowledge that presents opportunities for further investigation.
Knowledge Gaps
Several important aspects remain under-explored:
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Detailed physicochemical characterization (solubility profiles, stability data)
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Optimized synthetic routes and scale-up procedures
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Comprehensive biological activity screening
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Structure-activity relationships compared to related compounds
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Potential applications beyond those that can be inferred from structural features
 
Research Opportunities
These knowledge gaps suggest multiple directions for future research:
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Comprehensive physicochemical characterization studies
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Development of efficient synthetic methodologies
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Biological activity screening against diverse targets
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Generation of derivative libraries through functionalization of the hydroxymethyl group
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Exploration of applications in catalysis, materials science, or other fields
 
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